molecular formula C16H23N3O4S B3099360 tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate CAS No. 1353958-98-1

tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate

Cat. No.: B3099360
CAS No.: 1353958-98-1
M. Wt: 353.4 g/mol
InChI Key: QRZJNASDVZCWQW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protective group and a 5-nitro-2-pyridylthio methyl substituent.

Properties

IUPAC Name

tert-butyl 3-[(5-nitropyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-16(2,3)23-15(20)18-8-4-5-12(10-18)11-24-14-7-6-13(9-17-14)19(21)22/h6-7,9,12H,4-5,8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZJNASDVZCWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.

    Introduction of the Nitropyridine Moiety: The nitropyridine group is introduced via a nucleophilic substitution reaction, where a nitropyridine derivative reacts with a suitable leaving group on the piperidine ring.

    Attachment of the tert-Butyl Group: The tert-butyl group is often introduced through a tert-butylation reaction, using tert-butyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The nitropyridine moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitropyridine moiety can yield nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

The target compound distinguishes itself through its 5-nitro-2-pyridylthio methyl substituent, which contrasts with analogs bearing hydroxypropyl, chloropyrazine, or methylidene groups. Key comparisons include:

  • Electron-Withdrawing vs. Chloropyrazine derivatives (e.g., tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate) exhibit moderate electron withdrawal but lack the strong resonance effects of nitro groups .
  • Thioether vs. Ether or Amide Linkages :

    • The thioether linkage in the target compound offers greater resistance to enzymatic cleavage compared to ethers or amides (e.g., tert-Butyl 2-((N-phenylpropionamido)methyl)piperidine-1-carboxylate) .

Physical and Chemical Properties

Compound (Example) Molecular Weight Melting Point/State Solubility Key Functional Groups
Target Compound 354.38 (calc.) Solid (predicted) Low polarity solvents Nitropyridylthio, Boc-protected
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 243.34 Liquid DMSO, chloroform Hydroxypropyl, Boc-protected
tert-Butyl 2-((N-phenylpropionamido)methyl)piperidine-1-carboxylate ~335 (calc.) 77°C (liquid) Organic solvents Phenylpropionamido, Boc-protected
tert-Butyl (2R)-2-(methoxy-oxoethyl)-5-methylidenepiperidine-1-carboxylate 270.17 Oil Chloroform Methylidene, methoxy-oxoethyl
  • Solubility Trends : The nitro group in the target compound likely reduces aqueous solubility compared to hydroxypropyl analogs, which exhibit higher polarity .
  • Thermal Stability : Higher melting points in nitro-containing compounds (e.g., compound 5 in : 102–105°C) suggest enhanced crystalline stability vs. liquid analogs .

Research Findings and Implications

  • Synthetic Challenges : Introducing the nitro group early in synthesis may require careful control to avoid side reactions (e.g., over-nitration).
  • Structure–Activity Relationships (SAR) : The thioether linkage and nitro group in the target compound may enhance metabolic stability but reduce solubility, necessitating formulation optimization.
  • Comparative Bioavailability : Hydroxypropyl analogs have higher calculated bioavailability scores (0.55) compared to nitro-thio derivatives, which may require prodrug strategies .

Biological Activity

tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a nitropyridine moiety, and a piperidine ring. This compound has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H23N3O4SC_{16}H_{23}N_{3}O_{4}S, with a molecular weight of approximately 353.4 g/mol. The compound's IUPAC name is tert-butyl 3-[(5-nitropyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate, indicating the presence of both a piperidine ring and a nitropyridine structure, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₂₃N₃O₄S
Molecular Weight353.4 g/mol
IUPAC Nametert-butyl 3-[(5-nitropyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate
CAS Number1353958-98-1

Antimicrobial Activity

Research indicates that compounds featuring nitropyridine moieties exhibit significant antimicrobial properties. A study highlighted the efficacy of pyridine derivatives against Mycobacterium tuberculosis, where similar compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to above 512 µg/mL . The specific activity of this compound against various microbial strains remains to be fully elucidated, but its structural similarities suggest potential effectiveness.

Anticancer Potential

The anticancer properties of related piperidine derivatives have been documented, with some studies noting IC50 values (half-maximal inhibitory concentration) for various cancer cell lines. For instance, derivatives with similar structures showed IC50 values ranging from 34 to >100 µM in tumor models . The mechanism by which these compounds exert their effects often involves interference with cell cycle regulation and apoptosis pathways.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Compound AMDA-MB 23134.31
Compound BU-87 MG38.29
tert-butyl derivativeHaCaT>100

The biological activity of this compound likely stems from its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The nitropyridine moiety is particularly noted for its ability to form hydrogen bonds and interact with nucleophilic sites on proteins, potentially leading to inhibition of key biological functions.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds, focusing on their antitubercular activity and cytotoxicity against cancer cell lines. For example, the synthesis of piperidinothiosemicarbazone derivatives has shown promising results against M. tuberculosis, with some compounds exhibiting MICs comparable to standard treatments . These findings underscore the therapeutic potential of piperidine-based compounds in infectious disease and oncology.

Summary of Findings

  • Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial activity against M. tuberculosis.
  • Anticancer Properties : Related piperidine derivatives exhibit cytotoxic effects on various cancer cell lines with promising IC50 values.
  • Mechanistic Insights : The interaction of the nitropyridine moiety with biological targets suggests multiple pathways through which these compounds may exert their effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate?

  • Methodology :

  • Step 1 : React a piperidine derivative (e.g., tert-butyl piperidine-1-carboxylate) with a 5-nitropyridinyl thiol group via alkylation or thioether formation. Use coupling agents like triethylamine (TEA) and reagents such as chlorides (e.g., 5-nitro-2-chloropyridine) to facilitate sulfur linkage .
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) to confirm intermediate formation .
  • Step 3 : Purify the final product using column chromatography or recrystallization from solvents like ethanol or acetonitrile .

Q. How should researchers characterize the compound’s purity and structure?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm proton and carbon environments, particularly the nitro group (~8.5–9.0 ppm for pyridine protons) and tert-butyl group (~1.4 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) can verify the molecular ion peak (e.g., m/z ~381.4 for C16_{16}H23_{23}N3_{3}O4_{4}S) .
  • Melting Point : Compare observed values (e.g., 102–105°C for analogous piperidine derivatives) with literature .

Q. What safety protocols are critical when handling this compound?

  • Precautions :

  • PPE : Wear nitrile gloves, respiratory masks, and safety goggles due to potential acute toxicity (Category 4) and skin/eye irritation risks .
  • Storage : Keep in sealed amber glass containers at room temperature, away from moisture and strong oxidizers (e.g., peroxides) .
  • Disposal : Follow hazardous waste regulations (e.g., incineration with scrubbers for nitro-containing compounds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodology :

  • Modify Substituents : Replace the nitro group with electron-withdrawing (e.g., Cl) or donating (e.g., NH2_2) groups to assess effects on target binding (e.g., enzyme inhibition) .
  • Biological Assays : Test analogs in enzyme-linked immunosorbent assays (ELISA) or cell-based models for cytotoxicity or receptor affinity .
    • Example : Analogous compounds with chloro-pyridine groups showed enhanced stability in medicinal chemistry studies .

Q. How can computational modeling predict the compound’s reactivity or stability?

  • Approach :

  • Density Functional Theory (DFT) : Calculate nitro group reduction potentials or thioether bond dissociation energies to predict degradation pathways .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide synthetic modifications .

Q. How should researchers address discrepancies in spectroscopic data?

  • Troubleshooting :

  • NMR Artifacts : Confirm solvent purity (e.g., deuterated DMSO) and exclude paramagnetic impurities. Compare with structurally similar compounds (e.g., tert-butyl piperidine derivatives) .
  • MS Fragmentation : Analyze fragment ions (e.g., loss of tert-butyl group at m/z ~325) to validate molecular structure .

Application-Oriented Questions

Q. What are the compound’s potential applications in medicinal chemistry?

  • Research Use :

  • Drug Precursor : The nitro group facilitates reduction to amines for further functionalization (e.g., coupling with pharmacophores) .
  • Targeted Therapies : Piperidine scaffolds are common in kinase inhibitors; evaluate in cancer or neurodegenerative disease models .

Q. How can this compound be utilized in material science?

  • Functional Materials :

  • Coordination Chemistry : The thioether and nitro groups may act as ligands for metal-organic frameworks (MOFs) .
  • Polymer Modification : Incorporate into polymers via radical reactions to enhance thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate

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